Z-Ala-Asn-OH
Description
Definitional Context within Protected Dipeptide Chemistry
Z-Ala-Asn-OH is classified as a protected dipeptide. This designation arises from its molecular structure, which consists of two amino acid residues, L-alanine and L-asparagine, joined by a peptide bond. The "protected" aspect refers to the modification of the N-terminal amino group of the alanine (B10760859) residue with a benzyloxycarbonyl (Z) group. This protecting group prevents the amino group from participating in unwanted side reactions during the chemical synthesis of peptides.
In peptide synthesis, the controlled formation of peptide bonds between specific amino acids is paramount. To achieve this, chemists employ protecting groups to temporarily block reactive functional groups, such as the amino and carboxyl groups of amino acids, as well as any reactive side chains. In the case of this compound, the Z-group on the alanine residue and the free carboxyl group on the asparagine residue allow for its use as a building block. It can be coupled with another amino acid or peptide fragment at its C-terminus, or the Z-group can be selectively removed to allow for chain elongation at the N-terminus.
Historical and Current Perspectives on the N-Benzyloxycarbonyl (Z) Group in Peptide Synthesis
The introduction of the N-benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in the history of peptide chemistry. nih.gov This innovation provided the first truly effective and reversible Nα-protecting group, which was instrumental in enabling the controlled synthesis of peptides with reactive side chains. nih.govwikipedia.org For two decades, the Bergmann-Zervas method was the standard in the field. wikipedia.org
The Z-group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.com Its key advantage lies in its stability under a range of conditions, including those used for peptide coupling and the removal of other protecting groups. total-synthesis.com Crucially, the Z-group can be cleaved under mild conditions through catalytic hydrogenation, a process that typically does not affect the integrity of the peptide bonds or most amino acid side chains. total-synthesis.comthieme-connect.de This process releases the free amine along with toluene (B28343) and carbon dioxide. total-synthesis.comthieme-connect.de Alternative cleavage methods include acidolysis, though this is less common. thieme-connect.de
While other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, have become more prevalent in modern solid-phase peptide synthesis (SPPS), the Z-group remains a valuable tool. nih.govwikipedia.org It is often used for the protection of side-chain functional groups and in solution-phase peptide synthesis. wikipedia.orgbachem.com Its unique cleavage conditions provide an orthogonal protecting group strategy, allowing for selective deprotection in the presence of other protecting groups. total-synthesis.com
Overview of this compound's Significance as a Research Intermediate
The primary significance of this compound in academic research lies in its role as a synthetic intermediate. While not typically the final product of a synthesis, it serves as a crucial building block for constructing larger, more complex peptides. For instance, a protected dipeptide like this compound can be used in a stepwise synthesis to create a specific peptide sequence.
In one documented synthetic pathway, a related compound, Z(OMe)-Asn-OH, was coupled with a tetrapeptide to form a larger protected peptide. thieme-connect.de This illustrates how N-protected asparagine derivatives are utilized in the elongation of peptide chains. Similarly, this compound provides a pre-formed Ala-Asn unit that can be incorporated into a target peptide, streamlining the synthetic process.
Derivatives of the Ala-Asn sequence have also found application in biochemical research. For example, a related compound, Z-Ala-Ala-Asn-AMC, where the C-terminus is modified with a fluorescent reporter group (7-amino-4-methylcoumarin, AMC), is used as a substrate to study the activity of the enzyme legumain. smolecule.comnovoprolabs.com Legumain is a protease that specifically cleaves peptide bonds after asparagine residues. novoprolabs.com While this compound itself is not the fluorescent substrate, its core dipeptide structure is relevant to the design of such research tools.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-9(13(20)18-11(14(21)22)7-12(16)19)17-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H2,16,19)(H,17,23)(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVLMHRWVJWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307078 | |
| Record name | N-[(Benzyloxy)carbonyl]alanylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21467-12-9 | |
| Record name | NSC186900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]alanylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyloxycarbonyl L Alanyl L Asparagine Z Ala Asn Oh
Chemical Synthesis Approaches
The synthesis of Z-Ala-Asn-OH is primarily achieved through solution-phase techniques, which are well-suited for the production of well-defined dipeptides. This approach involves the stepwise coupling of protected amino acid derivatives in a suitable solvent system.
Solution-Phase Synthesis Techniques for Z-Protected Dipeptides
Solution-phase synthesis is the conventional and most applicable method for preparing this compound. This technique involves the reaction of an N-terminally protected amino acid (in this case, N-Benzyloxycarbonyl-L-Alanine or Z-Ala-OH) with a C-terminally protected or unprotected amino acid (L-Asparagine). The key challenge in this process is the activation of the carboxyl group of Z-Ala-OH to facilitate the formation of a peptide bond with the amino group of L-Asparagine.
The process generally involves dissolving the protected amino acid derivatives in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A coupling agent is then added to promote the amide bond formation. The reaction conditions, including temperature and reaction time, are carefully controlled to maximize the yield and purity of the resulting dipeptide, this compound.
Coupling Reagents and Strategies in Dipeptide Formation
The formation of the peptide bond between Z-Alanine and L-Asparagine requires the activation of the carboxylic acid of Z-Alanine. This is accomplished using a variety of coupling reagents and strategies, each with its own mechanisms and advantages.
One effective method for activating the carboxyl group of Z-Ala-OH is through the formation of a symmetrical anhydride (B1165640). This is typically achieved by reacting two equivalents of the N-protected amino acid (Z-Ala-OH) with one equivalent of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting symmetrical anhydride, (Z-Ala)₂O, is highly reactive and readily couples with the amino group of L-Asparagine.
The reaction proceeds by nucleophilic attack of the asparagine's alpha-amino group on the carbonyl carbon of the anhydride. This process yields the desired dipeptide, this compound, and releases one molecule of the starting N-protected amino acid, Z-Ala-OH. A significant advantage of this method is the high reactivity of the anhydride, which can lead to rapid and efficient coupling.
The activated ester approach is a widely used and highly effective strategy for peptide bond formation, offering a balance between high reactivity and suppression of side reactions. In this method, the carboxyl group of Z-Ala-OH is converted into a more reactive ester, which then reacts with L-Asparagine to form the dipeptide.
A common implementation of this strategy involves the use of p-nitrophenyl esters (ONp). For instance, Z-L-Ala can be reacted with p-nitrophenol to form Z-L-Ala-ONp. This activated ester can then be isolated, purified, and subsequently reacted with L-Asparagine in a suitable solvent system, often with a base like triethylamine (B128534) (TEA) present, to yield this compound. This two-step process allows for greater control over the reaction and purification of the intermediate, leading to a high-purity final product. Other activating agents used to form active esters include N-hydroxysuccinimide (HOSu) and pentachlorophenol.
| Coupling Strategy | Activating Agent | Intermediate | Key Features |
| Symmetrical Anhydride | N,N'-Dicyclohexylcarbodiimide (DCC) | (Z-Ala)₂O | Highly reactive intermediate; efficient coupling. |
| Activated Ester | p-Nitrophenol | Z-L-Ala-ONp (p-nitrophenyl ester) | Stable and isolable intermediate; leads to high purity products. |
Symmetrical Anhydride Methodologies
Enzymatic Synthesis of this compound and Analogous Dipeptides
Enzymatic methods offer a green and sustainable alternative to traditional chemical synthesis for producing dipeptides like this compound. mdpi.com This approach utilizes proteases as biocatalysts to form the peptide bond, a reaction that is essentially the reverse of their natural hydrolytic function. mdpi.com These enzymatic syntheses are stereospecific, which prevents racemization and minimizes the formation of by-products. ubc.ca Research has demonstrated the successful synthesis of various Z-protected dipeptides using this method. For example, thermolysin has been used as a catalyst to produce Z-Asn-Leu-OEt and Z-Asn-Phe-OEt. nih.gov Similarly, an analogue, Z-Ala-Gln, has been synthesized using papain. nih.gov
Protease-Catalyzed Peptide Bond Formation
Protease-catalyzed peptide synthesis can proceed via two distinct mechanisms: equilibrium-controlled (thermodynamic) or kinetically controlled. mdpi.commdpi.com
Equilibrium-Controlled Synthesis: This approach is a direct reversal of proteolysis, where the reaction equilibrium is shifted towards synthesis. mdpi.comthieme-connect.de This shift can be achieved by altering reaction conditions, such as inducing the precipitation of the synthesized peptide or using a large excess of the starting materials. mdpi.com
Kinetically Controlled Synthesis: This is the more widely applied method for oligopeptide synthesis. mdpi.com It is typically catalyzed by serine and cysteine proteases. mdpi.comthieme-connect.de The process involves an acyl-enzyme intermediate. mdpi.com An activated acyl donor, such as a peptide ester, reacts rapidly with the enzyme to form this covalent intermediate. thieme-connect.defrontiersin.org This intermediate then undergoes a competitive deacylation process, reacting with a nucleophile (the amino component) to form the new peptide bond (aminolysis) or with water, which leads to hydrolysis of the starting ester. mdpi.commdpi.comthieme-connect.de The success of the synthesis depends on favoring aminolysis over hydrolysis. mdpi.com
Kinetically Controlled Enzymatic Synthesis Optimization
To maximize the yield of the desired dipeptide in kinetically controlled synthesis, several reaction parameters must be carefully optimized. The goal is to favor the reaction of the acyl-enzyme intermediate with the amino acid nucleophile rather than with water. frontiersin.org Key factors that are typically optimized include:
pH: The pH of the reaction medium affects both enzyme activity and the ionization state of the reactants. ubc.ca
Temperature: Influences the rate of reaction and enzyme stability. ubc.ca
Reactant Concentrations: The ratio of the acyl donor to the nucleophile is a critical factor. ubc.canih.gov A high concentration of the nucleophile is often used to promote the aminolysis reaction. nih.gov
Solvent System: The use of organic solvents or aqueous-organic biphasic systems can improve the solubility of protected substrates and influence the reaction equilibrium. frontiersin.orgnih.gov
The following table presents findings from studies on the optimization of enzymatic synthesis for dipeptides analogous to this compound.
| Dipeptide Product | Enzyme | Optimized Parameters | Yield | Reference(s) |
| Z-Ala-Gln | Papain | 35°C, pH 9.5, Acyl donor/nucleophile ratio = 1:10 | 35.5% | nih.gov |
| Z-Ala-OMe + various amino acids | Ficin | 40°C, pH 9.2, High nucleophile/carboxyl ratio, 4.8% ethanol | 5-91% | nih.gov |
| Z-Ile-Gln (Z-IQ) | Granulosain | 40°C, 50% (v/v) ethyl acetate (B1210297) in 0.1 M Tris-HCl buffer (pH 8) | 71% | frontiersin.org |
Substrate Specificity of Enzymes for Z-Protected Amino Acids
The choice of enzyme is crucial for the successful synthesis of Z-protected dipeptides, as the enzyme must be able to recognize and process the N-terminally protected amino acid (the acyl donor). frontiersin.org Various proteases have been shown to accept Z-protected amino acids as substrates.
Historically, digestive proteases such as pepsin, trypsin, and chymotrypsin (B1334515) were employed for the in vitro synthesis of small peptides using protected amino acids. mdpi.com More contemporary studies have identified several other effective proteases:
Thermolysin: This enzyme has been successfully used to catalyze the synthesis of di- and tripeptide esters from Z-Asn-OH and Moz-Asn-OH, yielding products like Z-Asn-Leu-OEt and Z-Asn-Phe-OEt. nih.gov
Papain: A commercially available and low-cost cysteine protease, papain has been effectively used to synthesize Z-Ala-Gln from Z-Ala-OMe and Gln. mdpi.comnih.gov It is also capable of synthesizing other dipeptides. researchgate.net
Ficin: This sulfhydryl protease has been shown to catalyze the formation of peptide bonds by coupling Z-Ala-OMe and Z-Gly-OMe with various amino acids at an alkaline pH. nih.gov
Alcalase: An industrial serine protease (Subtilisin A), Alcalase can be used to synthesize C-terminal arylamides from N-Cbz-protected amino acids and peptides. researchgate.net
α-Chymotrypsin: This enzyme has also been used to catalyze dipeptide synthesis in organic media. researchgate.net
Legumain: This lysosomal protease specifically cleaves asparaginyl bonds and recognizes substrates like Z-Ala-Ala-Asn-AMC, indicating its potential utility in syntheses involving Z-protected alanine (B10760859) at the P2 position and asparagine at the P1 position. novoprolabs.com
The ability of these enzymes to accommodate the bulky benzyloxycarbonyl group demonstrates their utility in the chemo-enzymatic synthesis of peptides like this compound.
Application of N Benzyloxycarbonyl L Alanyl L Asparagine Z Ala Asn Oh in Advanced Peptide Research
Z-Ala-Asn-OH as a Building Block in Complex Peptide Synthesis
In the chemical synthesis of peptides, the assembly of amino acids in a precise sequence requires a carefully orchestrated series of protection, coupling, and deprotection steps. thieme-connect.debachem.com this compound, as a pre-formed dipeptide unit, can be incorporated into larger peptide chains using two primary strategies: fragment condensation and stepwise elongation. researchgate.netthieme-connect.de
Fragment condensation is a powerful strategy for synthesizing large peptides and proteins. google.com This approach involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together to form the final, larger molecule. google.compeptide.com This "convergent synthesis" approach can be more efficient than building the peptide one amino acid at a time, especially for long sequences. researchgate.net
This compound is an ideal candidate for use as one of these peptide segments. For instance, it can be coupled with another peptide fragment that has a free N-terminal amine group. The synthesis of a protected nonapeptide corresponding to sequence 14-22 of motilin, for example, involved the stepwise creation of peptide fragments that were subsequently coupled. thieme-connect.de In such a scheme, a dipeptide like this compound could be activated at its C-terminal carboxyl group and then reacted with the N-terminus of a resin-bound peptide or another fragment in solution. researchgate.net The success of fragment condensation relies on high coupling yields and the preservation of stereochemical integrity, which is a notable feature of Z-protected peptides. researchgate.netrsc.org
| Strategy | Description | Role of this compound | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | Amino acids are added one by one to a growing peptide chain, which is typically anchored to a solid support. | Not used as a dipeptide unit, but its constituent amino acids (Z-Ala-OH and a protected Asn) would be added sequentially. | Simpler automation and reaction monitoring. |
| Fragment Condensation | Pre-synthesized, protected peptide fragments are coupled together in solution or on a solid phase. researchgate.netpeptide.com | Serves as a protected dipeptide fragment [Z-(Ala-Asn)] that is coupled to another peptide segment. | Facilitates synthesis of long peptides and allows for purification of intermediates, reducing final purification challenges. researchgate.net |
The more traditional approach to peptide synthesis is the stepwise elongation of the peptide chain. thieme-connect.de This process involves the sequential addition of single, N-α-protected amino acids to a growing chain. The benzyloxycarbonyl (Z) group of this compound plays a crucial role as a temporary protecting group for the N-terminus. thieme-connect.dethieme-connect.de
In a hypothetical stepwise synthesis beginning with asparagine, a protected asparagine derivative would first be anchored to a resin or have its carboxyl group protected. Then, its N-terminal protecting group would be removed, and the resulting free amine would be coupled with Z-Ala-OH. The product of this reaction would be Z-Ala-Asn-OR (where R is a resin or another carboxyl protecting group). This Z-protected dipeptide is an intermediate in the construction of a longer peptide. To extend the chain further, the Z-group is selectively cleaved, typically via catalytic hydrogenation, which does not affect most other protecting groups or the peptide bonds. thieme-connect.dethieme-connect.de This exposes the N-terminal amine of the alanine (B10760859) residue, making it available for coupling with the next N-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide is fully assembled. The stability of the Z-group to conditions used for removing other types of protecting groups makes it highly valuable for this controlled, sequential chain building. thieme-connect.de
Strategies for Fragment Condensation and Segment Coupling
Research on Protecting Group Effects on Peptide Reactivity and Chemical Behavior
The Z-group exerts significant control over the reactivity of the peptide. Its primary function is to render the N-terminal amine nucleophilically inactive, thereby preventing it from reacting during the activation and coupling of the C-terminal carboxyl group. thieme-connect.de This ensures the formation of the correct peptide bond in a defined sequence.
The chemical nature of the Z-group influences the peptide's properties and subsequent reactions in several ways:
Stability: The Z-group is stable under the mildly acidic or basic conditions often used in peptide synthesis, making it compatible with various coupling and deprotection schemes for other functional groups. thieme-connect.depeptide.com For example, it is resistant to the trifluoroacetic acid (TFA) used to cleave t-butyl-based (Boc) protecting groups. peptide.com
Cleavage: It is typically removed by catalytic hydrogenation (e.g., H₂/Pd), a mild and highly selective method that leaves most other functional groups, including sensitive side chains, intact. thieme-connect.dethieme-connect.de This orthogonality is a cornerstone of complex chemical synthesis.
Steric and Electronic Effects: The presence of the bulky and electron-withdrawing Z-group at the N-terminus can sterically influence the conformation of the dipeptide, potentially affecting the accessibility of the C-terminal carboxyl group for activation and coupling. thieme-connect.de This can impact reaction rates and the choice of coupling reagents.
Solubility: The aromatic nature of the benzyl (B1604629) group can affect the solubility of the peptide fragment, which is a critical consideration in solution-phase synthesis.
A paramount challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbons of the amino acids. thieme-connect.dersc.org Loss of this integrity, known as racemization or epimerization, can occur during the carboxyl group activation step required for peptide bond formation. mdpi.com This is often mediated by the formation of an oxazol-5(4H)-one intermediate, which has a chirally unstable center. thieme-connect.de
Research has consistently shown that the type of N-α-protecting group has a profound impact on the rate of racemization. thieme-connect.de Urethane-based protecting groups, such as benzyloxycarbonyl (Z) and Fmoc, are highly effective at suppressing oxazolone (B7731731) formation and thus minimizing epimerization. rsc.orgrsc.org Studies comparing different N-protecting groups have demonstrated that the maintenance of stereochemical integrity is almost complete for dipeptides protected with urethane (B1682113) groups like Z, Boc, and Fmoc. rsc.orgrsc.org In contrast, other protecting groups can lead to a non-negligible loss of stereochemical integrity under similar conditions. rsc.org Therefore, the use of the Z-group in this compound is a strategic choice to ensure that both the alanine and asparagine residues maintain their native L-configuration throughout the demanding steps of fragment condensation or further elongation. thieme-connect.demdpi.com
| Protecting Group Type | Example(s) | Mechanism of Racemization Suppression | Stereochemical Outcome |
|---|---|---|---|
| Urethane-based | Z, Boc, Fmoc | The electron-donating character of the urethane oxygen disfavors the cyclization needed to form the problematic oxazolone intermediate. thieme-connect.de | High preservation of stereochemical integrity. rsc.orgrsc.org |
| N-Acyl | Acetyl (Ac), Benzoyl (Bz) | Readily forms oxazol-5(4H)-ones upon carboxyl activation, leading to rapid racemization. thieme-connect.de | High risk of epimerization. mdpi.com |
| Sulfonyl-based | Nosyl (Ns) | Can allow for a non-negligible loss of stereochemical integrity in some systems. rsc.org | Variable; can be lower than urethane-based groups. rsc.org |
Biochemical and Structural Investigations Involving Asparagine and Alanine Moieties Within Peptide Contexts
Conformational Analysis of Asparagine and Alanine (B10760859) Residues in Peptides
The conformational freedom of an amino acid residue within a peptide is primarily dictated by the rotation around two single bonds in the polypeptide backbone: the bond between the nitrogen and the alpha-carbon (φ or phi) and the bond between the alpha-carbon and the carbonyl carbon (ψ or psi). proteopedia.orgwikipedia.org These dihedral angles are constrained by steric hindrance between the side chains and the peptide backbone, and their allowed combinations are visualized on a Ramachandran plot. wikipedia.orgnih.gov
The Ramachandran plot reveals the sterically allowed and energetically favorable φ and ψ angles for each amino acid residue. proteopedia.orgwikipedia.org
Alanine (Ala): Due to its small methyl side chain, alanine exhibits a wide range of allowed conformations. rsc.org It is considered a conformationally flexible residue, with major favorable regions corresponding to the right-handed alpha-helix (αR) and the extended beta-strand (β) conformations. rsc.orgnih.govresearchgate.net The lack of a bulky side chain minimizes steric clashes, allowing it to readily adopt these common secondary structure conformations. nih.gov Molecular dynamics simulations have shown that while alanine has a high propensity for alpha-helical structures within folded proteins, it favors more extended, beta-sheet-like conformations in short peptides in solution. nih.govyale.edu
Asparagine (Asn): The asparagine side chain, with its terminal amide group (-CONH2), is larger and more polar than alanine's side chain. This allows for the formation of intramolecular hydrogen bonds between the side chain and the peptide backbone, which can restrict its conformational freedom. nih.govpressbooks.pub Consequently, asparagine has more constrained allowed regions on the Ramachandran plot compared to alanine. Its side chain can interact with adjacent backbone amide and carbonyl groups, which can sometimes disrupt regular secondary structures. pressbooks.pub Asparagine is frequently found in turns, particularly in positions where its side chain can form a stabilizing hydrogen bond with the backbone. libretexts.org Ab initio calculations on asparagine dipeptide models have identified multiple energy minima, with the lowest energy structures often involving a C7,eq backbone orientation and a gauche conformation for the side chain. acs.org
| Amino Acid | Secondary Structure | Approximate φ Angle (degrees) | Approximate ψ Angle (degrees) |
|---|---|---|---|
| Alanine | Right-handed α-helix | -160 to -20 | -120 to 50 |
| β-sheet | -180 to -20 | 50 to 180 and -180 to -120 | |
| Asparagine | Right-handed α-helix | -145 to -50 | -50 to -30 |
| β-sheet | -140 to -90 | 110 to 150 | |
| Type I β-turn (i+1 pos.) | -60 | -30 |
The intrinsic conformational preferences of amino acids dictate their propensity to be found in different secondary structure elements. wikipedia.org
Alanine: Alanine is known as a strong helix-forming residue. nih.govwikipedia.org Its small, non-reactive side chain does not interfere with the formation of the i to i+4 hydrogen bonds that stabilize the alpha-helical structure. pressbooks.pub In contrast, its conformational flexibility also allows it to be readily incorporated into beta-sheets, although its propensity is generally considered lower for sheets than for helices. wikipedia.org
Asparagine: Asparagine's role in secondary structure is more complex. While it can be found in alpha-helices and beta-sheets, it is often considered a "helix breaker" or disrupter. pressbooks.pub This is because its side chain can form hydrogen bonds with the local backbone, competing with the main-chain hydrogen bonds that define the helix. pressbooks.pub However, this same hydrogen-bonding capability makes asparagine a key residue in reverse turns, particularly beta-turns. libretexts.org In a Type I β-turn, for example, the side chain of an asparagine at the i+1 position can form a hydrogen bond that helps to stabilize the sharp reversal of the polypeptide chain. libretexts.org
| Amino Acid | α-Helix Propensity | β-Sheet Propensity | Turn Propensity |
|---|---|---|---|
| Alanine | High | Moderate | Low |
| Asparagine | Low to Moderate | Moderate | High |
Ramachandran Plot Analysis for Asparagine and Alanine
Chemical Modifications and Stability of Asparagine-Containing Peptides
Peptides containing asparagine are susceptible to specific non-enzymatic chemical modifications that can alter their structure and function. The most significant of these is deamidation. preprints.orgacs.org
Under physiological conditions (neutral or basic pH), asparagine residues can spontaneously deamidate through a mechanism involving a cyclic succinimide (B58015) intermediate. researchgate.netacs.orgmdpi.com The process is initiated by a nucleophilic attack of the backbone nitrogen atom of the adjacent C-terminal residue (the N+1 residue) on the carbonyl carbon of the asparagine side chain. acs.orgmdpi.com This attack forms a five-membered succinimide ring, releasing the side-chain amide group as ammonia. acs.org The succinimide intermediate is relatively unstable and can subsequently be hydrolyzed to form either an aspartyl (Asp) or an isoaspartyl (isoAsp) residue, with the isoaspartyl product typically being more abundant (a ratio of approximately 1:3 Asp to isoAsp). preprints.org
Under acidic conditions, a different mechanism dominates, involving direct hydrolysis of the side-chain amide to produce only the aspartyl residue without a cyclic intermediate. preprints.org
The rate of asparagine deamidation is highly dependent on several factors. preprints.orgnih.gov
Primary Sequence: The identity of the C-terminal flanking amino acid (the N+1 residue) has the most significant impact on the deamidation rate. liverpool.ac.uk Residues with small, non-bulky side chains, such as glycine (B1666218) and alanine, result in the fastest deamidation rates because they present minimal steric hindrance to the formation of the succinimide intermediate. preprints.orgliverpool.ac.uk The N-terminal neighbor has a much smaller effect on the rate. liverpool.ac.uk
Conformation and Higher-Order Structure: The local backbone conformation must be flexible enough to allow the N+1 backbone nitrogen to approach the asparagine side-chain carbon. liverpool.ac.uknih.gov Secondary structures like beta-sheets, which have a more extended backbone conformation, can inhibit deamidation compared to more flexible loop or turn regions. tandfonline.com For instance, the ideal psi (ψ) angle for succinimide formation is around -120°, whereas beta-sheets have a ψ angle closer to +135°, making deamidation less favorable. tandfonline.com
pH and Temperature: Deamidation rates are highly pH-dependent, increasing significantly at neutral and alkaline pH where the succinimide mechanism is favored. nih.gov As with most chemical reactions, rates also increase with higher temperatures. nih.gov
Solvent and Buffer Components: The surrounding solvent environment, its ionic strength, and the presence of specific buffer ions can influence deamidation. preprints.orgnih.gov Phosphate and bicarbonate ions, for example, have been shown to act as catalysts for the reaction in vivo. acs.orgnih.gov
| Factor | Effect on Deamidation Rate | Mechanism/Reason |
|---|---|---|
| C-terminal Residue (N+1) | High (e.g., Gly, Ala, Ser) Low (e.g., Pro, bulky side chains) | Small side chains (Gly, Ala) cause less steric hindrance for succinimide ring formation. preprints.orgliverpool.ac.uk Proline's rigid ring structure prevents the necessary backbone conformation. |
| Peptide Conformation | High in flexible/unstructured regions Low in rigid structures (e.g., β-sheets) | Flexibility is required to achieve the transition state for cyclization. nih.govtandfonline.com Rigid structures can constrain the peptide backbone in a conformation unfavorable for the reaction. tandfonline.com |
| pH | Increases at neutral and alkaline pH | The succinimide-mediated pathway is base-catalyzed. nih.gov |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. nih.gov |
| Buffer Species | Can be catalyzed by certain ions (e.g., phosphate, bicarbonate) | Ions can act as general acid/base catalysts, facilitating proton transfer steps in the reaction. mdpi.comnih.gov |
Non-Enzymatic Deamidation of Asparagine Residues in Peptides
Computational Modeling of Peptide Structures and Interactions
Computational methods are powerful tools for investigating the structure, dynamics, and chemical properties of peptides at an atomic level. nih.govbyu.edu Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide insights that complement experimental data. nih.govresearchgate.net
MD simulations are widely used to study the conformational landscape of peptides containing alanine and asparagine. nih.govrsc.org By simulating the movement of atoms over time, MD can reveal the preferred backbone conformations, side-chain orientations, and the stability of secondary structure elements. nih.govrsc.org These simulations have been used to explore the propensity of alanine-containing peptides to form helices and the role of asparagine in stabilizing beta-turns. nih.govnih.gov For example, MD simulations can be used to calculate the free energy landscapes of peptides, identifying the most stable folded states and the pathways between them. biorxiv.org
Molecular Dynamics Simulations for Dipeptide Conformational Studies
Molecular dynamics (MD) simulations offer a computational microscope to explore the conformational landscape of peptides by simulating the atomic motions over time. For dipeptides, these simulations reveal the relative populations of different backbone conformations, primarily defined by the Ramachandran dihedral angles (φ, ψ).
While specific MD simulation data for Z-Ala-Asn-OH is not extensively available in public literature, extensive research on alanine and asparagine-containing model dipeptides (e.g., Ac-Ala-NHMe, Ac-Asn-NHMe) provides a strong basis for understanding its likely conformational behavior.
Alanine Dipeptide Conformational Preferences: MD simulations of alanine dipeptide analogues have been a cornerstone of computational biochemistry for validating force fields and understanding intrinsic conformational tendencies. aps.orgnih.govyale.edu In aqueous solutions, these simulations consistently show that the alanine residue predominantly samples three major conformational states: the β-sheet (or extended conformation), the polyproline II (PII) helix, and the right-handed α-helix (αR). pnas.org The populations of these states can be influenced by the force field used in the simulation and the solvent model. nih.govresearchgate.netupc.edu For example, hard-sphere MD simulations suggest that β-sheet structures are intrinsically more probable than α-helical structures for an isolated alanine residue. yale.edunih.gov The transition between these major conformational states is a key aspect of peptide dynamics, with the backbone bond angle τ (N–Cα–C) playing a crucial role; transitions between α-helix and β-sheet structures are observed to occur only when this angle exceeds a threshold of approximately 110°. yale.edunih.gov
Asparagine-Containing Dipeptide Conformational Preferences: For asparagine dipeptides, ab initio calculations have determined the conformational preferences in both the gas phase and in solution. acs.org These studies reveal that the lowest energy structure is characterized by a C7,eq backbone orientation. acs.org The side chain of asparagine also has preferred conformations, with the gauche conformer being the most populated in various environments, a finding that aligns well with experimental data from proteins. acs.org The presence of the asparagine residue, particularly in Asn-Gly sequences, is known to promote the formation of specific turn structures, such as the type I' β-turn. nih.gov MD simulations on Asn-Gly containing heptapeptides have been used to study their folding and dynamics, revealing preferences for various β-turn types. nih.gov Analysis of high-resolution protein structures confirms that Asn can readily adopt conformations in less common regions of the Ramachandran map, such as the left-handed α-helical region, more so than other non-glycyl residues. nih.gov
The following interactive table summarizes typical conformational populations for alanine dipeptides in aqueous solution as determined by spectroscopic methods, which MD simulations aim to reproduce. pnas.org
| Conformer | Population (%) | Typical Dihedral Angles (φ, ψ) |
|---|---|---|
| Polyproline II (PII) | 60 | (-75°, +145°) |
| β-strand | 29 | (-139°, +135°) |
| Right-handed α-helix (αR) | 11 | (-65°, -40°) |
In Silico Prediction of Asparagine and Alanine Residue Environments
In silico methods are crucial for predicting the local structural environment of amino acid residues within a peptide or protein. These predictions are vital for understanding factors that influence protein stability, function, and degradation pathways like asparagine deamidation.
Predicting the Alanine Residue Environment: The environment of an alanine residue is relatively simple due to its small, non-polar methyl side chain. However, its conformational state is a sensitive indicator of the local backbone structure. Computational alanine scanning is a widely used in silico technique to predict "hot-spot" residues at protein-protein interfaces. nih.govrsc.org This method involves computationally mutating a residue to alanine and calculating the change in binding free energy (ΔΔG). nih.gov A significant destabilization suggests the original residue was critical for the interaction. The prediction of alanine's own environment focuses on its backbone dihedral angles (φ, ψ) and the influence of neighboring residues. nih.gov Various force fields used in MD simulations yield different predictions for the Ramachandran distribution of alanine, highlighting the ongoing efforts to refine these models against experimental data. nih.govresearchgate.net
Predicting the Asparagine Residue Environment: The prediction of the asparagine residue environment is of significant interest, largely due to its propensity for deamidation, a common form of non-enzymatic protein degradation. nih.govnih.govmdpi.com This reaction, which proceeds through a cyclic succinimide intermediate, is highly dependent on the local structural environment. nih.govplos.org
In silico models have been developed to predict asparagine deamidation hotspots with high accuracy. nih.govplos.orgplos.org These models utilize a range of structural and physicochemical parameters extracted from protein structures or predicted from sequence. Key parameters include:
Sequence Context: The identity of the C-terminal neighboring residue (the n+1 residue) is a primary determinant of the deamidation rate. tandfonline.com Residues like Glycine, Serine, and Alanine at the n+1 position significantly accelerate deamidation. tandfonline.com
Conformational Parameters: The backbone dihedral angles (φ, ψ) and side-chain dihedral angle (χ) of the Asn residue are critical. Specific conformations that place the backbone amide nitrogen of the n+1 residue in proximity to the Asn side-chain carbonyl carbon facilitate the cyclization reaction. nih.govmdpi.com
Structural Flexibility and Solvent Exposure: The mobility of the Asn residue and its accessibility to solvent are important factors. Parameters like crystallographic B-factors and calculated solvent accessible surface area (SASA) are often used as proxies for flexibility and exposure. plos.orgplos.org
Local Secondary Structure: Whether the Asn residue is located in a helix, sheet, or coil region influences its degradation propensity. nih.govplos.org
Machine learning algorithms, such as random forest models, have been successfully trained on large datasets of experimentally characterized Asn residues to predict both the probability and rate of deamidation based on these structural features. nih.govplos.org
The following interactive table lists key parameters commonly used in computational models to predict the structural environment and degradation propensity of asparagine residues. nih.govplos.orgplos.org
| Parameter Category | Specific Descriptor | Relevance |
|---|---|---|
| Sequence | Identity of N+1 Residue | Strongly influences deamidation rate (e.g., Asn-Gly is highly labile). tandfonline.com |
| Identity of N-1 Residue | Modulates the deamidation rate. | |
| Conformation | Backbone Dihedral Angles (φ, ψ) | Determine the local backbone structure and proximity of reactive groups. nih.gov |
| Side Chain Dihedral Angle (χ) | Orients the side-chain amide for potential nucleophilic attack. nih.gov | |
| Local Secondary Structure | Constrains backbone flexibility and influences residue accessibility. plos.org | |
| Physicochemical | Solvent Accessible Surface Area (SASA) | Measures the exposure of the residue to the solvent. plos.org |
| Structural Flexibility (e.g., B-factor) | Indicates the mobility of the residue within the protein structure. plos.org |
Analytical Methodologies for the Characterization of N Benzyloxycarbonyl L Alanyl L Asparagine Z Ala Asn Oh
Chromatographic Techniques for Purity and Composition Assessment
Chromatographic methods are indispensable for separating Z-Ala-Asn-OH from impurities and for quantifying its presence in a mixture. These techniques exploit subtle differences in the physicochemical properties of the analyte and other components to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical assessment of purity and the preparative purification of this compound. In its analytical capacity, reverse-phase HPLC is commonly used, employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical method involves a gradient elution, where the concentration of an organic solvent, such as acetonitrile (B52724), is gradually increased in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). This allows for the separation of the target peptide from by-products and starting materials.
For preparative purposes, the principles of HPLC remain the same, but the scale is significantly larger to isolate substantial quantities of the purified dipeptide. amerigoscientific.com The conditions are optimized to maximize resolution and loading capacity.
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA) |
| Detection | UV Absorbance |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Identification and Quantitation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for the definitive identification and quantification of this compound. researchgate.net After chromatographic separation, the eluent is introduced into the mass spectrometer. The parent ion corresponding to the mass of this compound is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the peptide's identity with high confidence. LC-MS/MS is also a powerful tool for quantitative analysis, capable of detecting and measuring very low concentrations of the dipeptide in complex matrices. researchgate.net
Chiral Separation Techniques for Enantiomeric Purity Evaluation
Since this compound is composed of L-amino acids, it is crucial to verify its enantiomeric purity and ensure the absence of its D-enantiomer or diastereomers. Chiral separation techniques are specifically designed for this purpose. One common approach involves the use of a chiral stationary phase (CSP) in HPLC. phenomenex.com These phases are themselves chiral and interact differently with the enantiomers of the analyte, leading to their separation. Ligand-exchange chromatography is one such method, where a chiral ligand is immobilized on the stationary phase and complexes with a metal ion, which in turn forms diastereomeric complexes with the enantiomers of the analyte, allowing for their resolution. phenomenex.com Another strategy is to derivatize the dipeptide with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. rsc.org The order of amino acids in a dipeptide can significantly impact chiral recognition in some separation systems. acs.org
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound.
Mass Spectrometry for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of this compound and for probing its structure through fragmentation analysis. High-resolution mass spectrometry can provide an accurate mass measurement, which helps to confirm the elemental composition of the molecule. Fragmentation techniques, such as collision-induced dissociation (CID) in MS/MS experiments, break the peptide at its amide bonds, generating a series of b- and y-ions. The masses of these fragment ions reveal the amino acid sequence of the peptide. researchgate.net For instance, the Hofmann rearrangement, a chemical reaction that can be monitored by mass spectrometry, has been used to selectively cleave peptide bonds at asparagine residues. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed three-dimensional structure and connectivity of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed. ¹H NMR provides information about the chemical environment of each proton, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, establish the connectivity between protons and carbons, confirming the peptide's sequence and the integrity of the benzyloxycarbonyl protecting group and the side chains. NOESY experiments can reveal through-space interactions between protons, providing insights into the peptide's conformational preferences.
| Nucleus | Chemical Shift (δ) in ppm |
| ¹³C (in CDCl₃) | 28.6, 33.7, 36.5, 51.5, 67.4, 80.3, 128.5, 128.7, 128.9, 135.6, 156.2, 158.4, 172.9 researchgate.net |
Amino Acid Analysis for Component Verification
Amino acid analysis is a fundamental biochemical technique employed to confirm the identity and purity of peptides by determining their constituent amino acid composition. For N-Benzyloxycarbonyl-L-Alanyl-L-Asparagine (this compound), this analysis serves as a crucial verification step to ensure that the dipeptide consists of the correct amino acid residues, Alanine (B10760859) and Asparagine, in the expected stoichiometric ratio.
The process involves two primary stages: the complete hydrolysis of the peptide into its individual amino acid components and the subsequent separation, identification, and quantification of these components.
Hydrolysis: The initial and most critical step is the cleavage of the peptide bond linking the alanine and asparagine residues, as well as the removal of the N-terminal benzyloxycarbonyl (Z) protecting group. The most common method for achieving this is acid hydrolysis. This typically involves heating the peptide sample in an excess of a strong acid, such as 6N hydrochloric acid (HCl), in a sealed, evacuated tube at approximately 110°C for 24 hours.
The benzyloxycarbonyl group is susceptible to cleavage under these strong acidic conditions. spcmc.ac.in Alternative methods for removing the Z-group include catalytic hydrogenation or treatment with hydrogen bromide in acetic acid, though complete peptide hydrolysis is still required for compositional analysis. spcmc.ac.ingcwgandhinagar.comnih.gov
A significant consideration during the acid hydrolysis of asparagine-containing peptides is the deamidation of the asparagine side chain. The amide group of asparagine is hydrolyzed to a carboxylic acid, converting asparagine (Asn) into aspartic acid (Asp). Therefore, the analysis will detect aspartic acid instead of asparagine.
Separation and Quantification: Following hydrolysis, the resulting mixture of free amino acids is analyzed. Common techniques include:
Ion-Exchange Chromatography: The hydrolysate is passed through an ion-exchange column, which separates the amino acids based on their charge and affinity for the resin. The separated amino acids are then reacted with a reagent, typically ninhydrin, to produce a colored compound whose absorbance is measured.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly sensitive method where the amino acids are first derivatized with a chromophore or fluorophore, such as phenyl isothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA). nih.gov The derivatized amino acids are then separated on a reverse-phase column and detected by UV or fluorescence spectroscopy.
Data Interpretation: The analysis of a pure sample of this compound is expected to yield alanine and aspartic acid (from the conversion of asparagine) in an equimolar ratio (1:1). The absence of other amino acids confirms the purity of the dipeptide, while the correct molar ratio validates its composition.
The following interactive table summarizes the expected findings from a successful amino acid analysis of this compound.
Table 1: Amino Acid Analysis Data for this compound Verification
| Amino Acid Detected | Expected Molar Ratio | Hypothetical Observed Molar Ratio | Component Verification |
|---|---|---|---|
| Alanine (Ala) | 1.0 | 1.02 | Confirmed |
| Aspartic Acid (Asp) * | 1.0 | 0.98 | Confirmed |
* Aspartic acid is detected as a result of the deamidation of the Asparagine (Asn) residue during standard acid hydrolysis procedures.
Enzymatic methods can also provide component verification. For instance, the dipeptide has been used as a substrate for certain metallocarboxypeptidases. nih.govresearchgate.net These enzymes specifically cleave the C-terminal amino acid, which, if identified as asparagine, would confirm the sequence without the issue of deamidation. nih.govresearchgate.net
Compound Reference Table
Future Research Trajectories for N Benzyloxycarbonyl L Alanyl L Asparagine Z Ala Asn Oh
Innovations in Green and Sustainable Synthesis of Z-Protected Peptides
The synthesis of peptides, including Z-protected dipeptides like Z-Ala-Asn-OH, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. advancedchemtech.com A major thrust in future research is the development of more environmentally friendly and sustainable synthetic protocols.
One promising avenue is the advancement of Green Solution-Phase Peptide Synthesis (GSolPPS) . unibo.it This approach aims to minimize waste by moving away from traditional solid-phase peptide synthesis (SPPS), which is known for its high consumption of reagents and solvents. advancedchemtech.com Key innovations in GSolPPS include the use of greener solvents, such as moving from N,N-dimethylformamide (DMF) to alternatives like ethyl acetate (B1210297) (EtOAc) or even water-based systems. advancedchemtech.comunibo.it
Recent studies have highlighted the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) which can facilitate rapid and efficient peptide bond formation under milder conditions. researchgate.netrsc.org The development of continuous flow processes is another critical area. advancedchemtech.com Continuous flow systems offer precise control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processes. advancedchemtech.comrsc.org Furthermore, the use of protecting groups like the N-benzyloxycarbonyl (Z) group is advantageous in green chemistry contexts as it can be easily removed by hydrogenation, a cleaner deprotection method. unibo.itresearchgate.net
Future research will likely focus on optimizing these green protocols, exploring novel bio-based solvents like Cyrene, and developing enzymatic synthesis methods. researchgate.netmdpi.com Enzymes, such as papain and thermolysin variants, offer a highly specific and environmentally benign alternative to chemical coupling reagents for the synthesis of short peptides. mdpi.comresearchgate.net
Key Areas for Innovation in Green Synthesis:
| Innovation Area | Description | Potential Impact |
| Green Solvents | Replacing hazardous solvents like DMF with greener alternatives such as EtOAc, water, or bio-based solvents. advancedchemtech.comunibo.it | Reduced environmental pollution and improved laboratory safety. |
| Efficient Coupling Reagents | Utilizing reagents like T3P® that promote fast and high-yield peptide bond formation with fewer side products. researchgate.netrsc.org | Increased synthesis efficiency and lower process mass intensity (PMI). unibo.it |
| Continuous Flow Synthesis | Moving from batch to continuous processing to minimize reagent and solvent usage and improve control over reaction conditions. advancedchemtech.comrsc.org | Higher yields, reduced waste, and potential for automation and large-scale production. bachem.com |
| Enzymatic Synthesis | Employing enzymes as catalysts for peptide bond formation, offering high specificity and mild reaction conditions. mdpi.com | A more sustainable and potentially cost-effective method for producing certain peptides. mdpi.com |
Advanced Applications in Bio-Organic Chemistry as a Synthetic Scaffold
Beyond its role as a simple dipeptide, this compound and similar peptide structures hold significant potential as synthetic scaffolds for the construction of more complex and functional molecules. nih.govmdpi.com The inherent chirality and defined stereochemistry of the amino acid building blocks make them ideal starting points for creating molecules with specific three-dimensional arrangements.
One of the key applications is in the development of peptide-drug conjugates . The Ala-Asn sequence is of particular interest because it can be cleaved by the enzyme legumain, which is often overexpressed in tumor cells. rsc.org This specificity allows for the targeted release of cytotoxic drugs within the tumor microenvironment, potentially reducing side effects on healthy tissues. rsc.org
Furthermore, peptide scaffolds can be used to create novel biomaterials. By modifying polymer scaffolds with peptides, researchers can enhance their biocompatibility and introduce specific functionalities, such as improved cell adhesion and migration. nih.gov The functional groups present on the amino acid side chains, like the amide group in asparagine, can be chemically modified to attach other molecules, including imaging agents or therapeutic payloads. nih.gov
Future research in this area will likely explore the design and synthesis of more sophisticated peptide-based scaffolds with tailored properties. This includes the incorporation of non-canonical amino acids to enhance stability or introduce novel functionalities, and the development of self-assembling peptide systems for applications in nanotechnology and medicine. researchgate.netresearchgate.net
Development of Integrated Computational and Experimental Frameworks for Dipeptide Research
The complexity of peptide interactions and functions necessitates a combined approach of computational modeling and experimental validation. researchgate.net Future research will increasingly rely on integrated frameworks to accelerate the discovery and design of novel peptides and peptide-based materials.
Computational methods , such as molecular dynamics simulations and machine learning, can be used to predict the structure, stability, and binding properties of dipeptides like this compound. researchgate.netnih.gov These in silico approaches allow for the rapid screening of large virtual libraries of peptides, identifying promising candidates for further experimental investigation. mdpi.comnih.gov For example, computational models can predict how a peptide will interact with a specific protein target, guiding the design of more potent and selective inhibitors. nih.gov
Experimental techniques are then crucial for validating these computational predictions. High-throughput screening methods can be used to test the biological activity of synthesized peptides, while structural biology techniques like X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about their three-dimensional structure and interactions. nih.gov
The synergy between computational design and experimental observation creates a powerful feedback loop. researchgate.net Experimental data can be used to refine and improve the accuracy of computational models, leading to more reliable predictions in the future. nih.gov This integrated approach is essential for tackling complex challenges in dipeptide research, such as understanding the subtle mechanisms of racemization in asparagine residues and designing peptides with enhanced stability and specific biological activities. nih.gov
Components of an Integrated Research Framework:
| Component | Role | Examples |
| Computational Modeling | Predicts peptide properties and interactions. | Molecular dynamics, machine learning, virtual screening. researchgate.netnih.gov |
| Experimental Validation | Confirms computational predictions and provides real-world data. | High-throughput screening, X-ray crystallography, NMR. nih.gov |
| Iterative Refinement | Uses experimental results to improve computational models. | Feedback loop between in silico and in vitro/in vivo studies. researchgate.net |
By focusing on these future research trajectories, the scientific community can unlock the full potential of this compound and other dipeptides, leading to advancements in sustainable chemistry, drug delivery, and our fundamental understanding of peptide science.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Ala-Asn-OH, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.
- Coupling : Activation of Z-Ala-OH with HBTU/DIPEA and coupling to Asn-OH-resin.
- Cleavage : TFA-based cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) to release the peptide.
Reproducibility requires strict control of reaction time, temperature, and reagent stoichiometry. Detailed experimental logs and adherence to protocols outlined in journals like the Beilstein Journal of Organic Chemistry are critical .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95%).
- NMR : 1H/13C NMR in DMSO-d6 to verify backbone structure (e.g., Z-group benzyl protons at ~7.3 ppm, Asn side-chain NH2 signals).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation.
Journals mandate full spectral data in primary submissions, with secondary data in supplementary files .
Q. How to conduct a comprehensive literature review on this compound’s applications in peptide research?
- Methodological Answer :
- Databases : Use SciFinder, PubMed, and Web of Science with keywords like “this compound synthesis” or “dipeptide applications.”
- Source Evaluation : Prioritize primary literature (e.g., Journal of Peptide Science) over review articles.
- Citation Management : Tools like Zotero or EndNote to organize references in APA or ACS style, ensuring traceability to original methodologies .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data when characterizing this compound?
- Methodological Answer :
- Alternative Solvents : Test D2O or CD3OD to assess solvent-induced shifts.
- 2D NMR : Use COSY or HSQC to resolve overlapping signals (e.g., Asn side-chain vs. backbone NH).
- Purity Check : Re-run HPLC to exclude contaminants; impurities <1% can distort integration .
- Comparative Analysis : Cross-reference with published spectra of analogous Z-protected dipeptides .
Q. How to design experiments to study the stability of this compound under varying physiological conditions?
- Methodological Answer :
- Variables : pH (2.0–7.4), temperature (25–37°C), and ionic strength (0.1–0.5 M NaCl).
- Assays : Monitor degradation via HPLC at timed intervals (0–72 hrs).
- Kinetic Modeling : Use first-order decay models to calculate half-life (t1/2).
Experimental design frameworks (e.g., Figure 4 in ) can structure hypothesis testing .
Q. What strategies can address low coupling efficiency during solid-phase synthesis of this compound?
- Methodological Answer :
- Reagent Optimization : Test alternative coupling agents (e.g., HATU vs. HBTU) or increase equivalents of Z-Ala-OH (2.5–4.0 equiv).
- Real-Time Monitoring : Use Kaiser test or LC-MS to detect unreacted amines.
- Side-Chain Protection : Ensure Asn’s carboxamide is protected (e.g., Trt group) to prevent side reactions .
Data Presentation Guidelines
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (214 nm) | ≥95% peak area | |
| Molecular Weight | ESI-MS | ±0.5 Da of theoretical | |
| Structural Confirmation | 1H NMR (500 MHz) | Match predicted splitting patterns |
Key Considerations for Research Design
- Contradiction Analysis : When spectral data conflicts with literature, validate via orthogonal methods (e.g., IR for functional groups) and consult peer-reviewed databases like PubChem .
- Ethical Reporting : Disclose optimization attempts (e.g., failed coupling conditions) to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
